molecular formula C19H23NO2 B055995 Ibuprofen piconol CAS No. 112017-99-9

Ibuprofen piconol

Cat. No. B055995
M. Wt: 297.4 g/mol
InChI Key: ACEWLPOYLGNNHV-UHFFFAOYSA-N
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Description

Ibuprofen piconol is an anti-inflammatory agent that can be synthesized from Ibuprofen . It is useful in the topical treatment of acute and chronic eczema, and contact and atopic dermatitis .


Synthesis Analysis

Ibuprofen piconol can be synthesized from ibuprofen and pyridine-2-methanol with different carboxyl activating groups . The synthesis involves activation of the carboxyl group of ibuprofen with different activating agents like carbodiimide, chloroformates, etc., followed by treatment with pyridine 2-methanol . There are also green synthesis methods for ibuprofen piconol .


Molecular Structure Analysis

The molecular formula of Ibuprofen piconol is C19H23NO2 . The exact mass is 297.17 and the molecular weight is 297.400 .


Chemical Reactions Analysis

The synthesis of Ibuprofen piconol involves a series of elementary reactions in solution and on the surface . Three different radicals (OH, O2, and OOH) are produced in the reaction sequence and contribute strongly to the oxidation and mineralization of ibuprofen and by-products .


Physical And Chemical Properties Analysis

Ibuprofen piconol is a little yellow clear liquid . The boiling point is 178 ℃/0.133kPa . The elemental analysis shows C76.74%, H7.80%, N4.71%, O 10.75% .

Scientific Research Applications

  • Topical Application : Ibuprofen piconol is effective in topical formulations for thermal burns and sunburns. Its preformulation characterization demonstrates chemical stability, slight hygroscopicity, and strong partitioning into the oil phase, indicating its suitability for topical drug products (Pesheck & Osborne, 1993).

  • Contact Dermatitis : There have been reports of contact dermatitis from ibuprofen piconol in Japan, highlighting the importance of considering potential skin sensitivities in its use (Kubo et al., 1988).

  • Synthesis Improvements : Advances have been made in the synthesis of ibuprofen piconol, resulting in higher yields and simpler work-up processes, which can be applicable for large-scale industrial preparation (Deng Yong, 2006; Jian-he, 2012).

  • Antimicrobial Potential : Studies suggest that ibuprofen, including ibuprofen piconol, may have antimicrobial properties against certain pathogens, although further research is needed to fully understand these interactions (Jayaseelan, 2019; Priyadharsini, 2019).

  • Pharmacology and Safety : General studies on ibuprofen highlight its efficacy in pain relief, anti-inflammatory effects, and safety profile, which are relevant to its piconol form (Rainsford, 2009).

  • Hydrolysis Studies : Research on ibuprofen piconol hydrolysis in vitro has been conducted to understand its stability and transformation in different biological environments (Christensen & Stalker, 1991).

  • Environmental Impact : Advanced oxidation processes have been studied for the degradation of ibuprofen, including its piconol form, in aquatic environments, highlighting the importance of managing pharmaceutical pollutants (Madhavan et al., 2010; Brillas, 2021).

  • Analgesic Effects : Ibuprofen piconol's effectiveness in pain management, including reducing hyperalgesia, is supported by experimental studies (Petersen et al., 1997).

Safety And Hazards

Ibuprofen piconol should be handled with care to avoid inhalation, contact with eyes and skin . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

While specific future directions for Ibuprofen piconol are not available, it is known that Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) for pain relief and fever/inflammation reduction . As such, research into its derivatives, such as Ibuprofen piconol, may continue to focus on enhancing its effectiveness and reducing side effects.

properties

IUPAC Name

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEWLPOYLGNNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023140
Record name Ibuprofen piconol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibuprofen piconol

CAS RN

64622-45-3
Record name Ibuprofen piconol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64622-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ibuprofen piconol [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen piconol
Source DrugBank
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Record name Ibuprofen piconol
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Record name 2-pyridylmethyl 2-(4-isobutylphenyl)propionate
Source European Chemicals Agency (ECHA)
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Record name IBUPROFEN PICONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N
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Synthesis routes and methods

Procedure details

To a solution of 2.2 g of 2-pyridinemethanol in 20 ml of tetrahydrofuran were added 3 g of 2-(4-isobutylphenyl)propionic acid chloride and subsequently 2.7 g of triethylamine, and the mixture was reacted at room temperature for 2 hours. After the reaction was complete, the crystals produced were removed by filtration. The filtrate was freed of solvent by distillation to leave a residue, to which was added water. The resulting mixture was extracted with ether. The ether extract was dehydrated and freed of ether by distillation. The oily residue thus obtained was distilled in vacuo to give 3.5 g of 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester as a pale yellow oil, boiling at 138°-140° C./0.15 mmHg. Mass spectrum: parent ion 297 m/e.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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